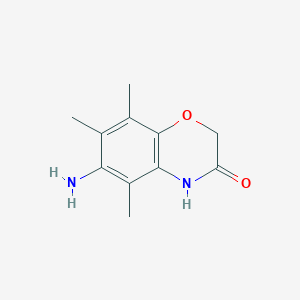

6-amino-5,7,8-trimethyl-2H-1,4-benzoxazin-3(4H)-one

Description

Historical Context of Benzoxazinones in Chemical Research

Benzoxazinones emerged as a critical class of heterocyclic compounds following their discovery in plant secondary metabolites. Initially characterized in maize (Zea mays) and related grasses, these compounds were identified as natural insecticides due to their hydroxamate-derived structures. The biosynthetic pathway in maize, governed by clustered bx genes (e.g., bx1, bx2), highlighted their evolutionary significance in plant defense. By the late 20th century, synthetic benzoxazinones gained prominence in medicinal chemistry, with early studies focusing on antimicrobial and anti-inflammatory applications. The development of 6-amino-5,7,8-trimethyl-2H-1,4-benzoxazin-3(4H)-one represents a milestone in optimizing benzoxazinone derivatives for enhanced bioactivity and stability.

Taxonomic Position within the Benzoxazinone Family

Benzoxazinones are classified by their fused benzene and oxazine rings, with substitutions dictating pharmacological profiles. The subject compound belongs to the 1,4-benzoxazinone subclass, distinguished by its:

- Core structure : A bicyclic system with oxygen at position 1 and nitrogen at position 4.

- Substituents :

Table 1: Taxonomic Comparison of Select Benzoxazinones

This structural taxonomy underscores its divergence from both natural analogs and earlier synthetic derivatives.

Significance of Amino and Methyl Substitutions in Benzoxazinone Structures

The compound’s bioactivity arises from strategic substitutions:

Amino Group at Position 6

Methyl Groups at Positions 5, 7, and 8

Table 2: Impact of Substitutions on Physicochemical Properties

These modifications align with structure-activity relationship (SAR) principles, where targeted substitutions amplify desired pharmacological effects while mitigating instability.

Properties

IUPAC Name |

6-amino-5,7,8-trimethyl-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-5-6(2)11-10(7(3)9(5)12)13-8(14)4-15-11/h4,12H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAFHSKFERWZSTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C(=C1N)C)NC(=O)CO2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50589355 | |

| Record name | 6-Amino-5,7,8-trimethyl-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924845-80-7 | |

| Record name | 6-Amino-5,7,8-trimethyl-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation and Cyclization Approaches

The classical approach involves condensation of 2-aminophenol derivatives with acyl chlorides or β-ketoesters, followed by cyclization to form the benzoxazinone ring system. For example, 2-aminophenol reacts with chloroacetyl chloride in the presence of triethylamine and dichloromethane to yield 1,4-benzoxazin-3(4H)-one intermediates, which can be further functionalized.

Cyclization can also be achieved by reacting 2-aminophenols with α-bromoesters or γ-butyrolactones under reflux conditions, facilitating ring closure to the benzoxazinone core.

Substitution and Functional Group Transformations

Introduction of methyl groups at positions 5, 7, and 8 is typically achieved by starting from appropriately substituted phenols or by methylation reactions on the benzoxazinone scaffold.

Amino substitution at position 6 can be introduced via reduction of nitro precursors or direct amination strategies.

Specific Preparation Methods for 6-amino-5,7,8-trimethyl-2H-1,4-benzoxazin-3(4H)-one

Multi-Step Synthesis via Nitration, Etherification, Fluorination, and Reduction (Adapted for Amino and Methyl Substituents)

A synthetic route analogous to the preparation of 6-amino-7-fluoro-2H-1,4-benzoxazin-3(4H)-one has been reported and can be adapted for the trimethyl amino derivative:

This method emphasizes mild conditions, high yields, and purity, and can be modified to introduce methyl groups at the 5,7,8 positions by starting from appropriately methylated precursors.

Reduction and Functionalization of Benzoxazinone Intermediates

Reduction of benzoxazinone esters with dimethylsulfide borane ((CH3)2SBH3) at low temperature followed by oxidation and further functionalization has been demonstrated to yield substituted benzoxazinone derivatives.

For example, ethyl 4-(4-methoxybenzyl)-2,5,7,8-tetramethyl-3-oxo-3,4-dihydro-2H-benzo[b]oxazine-2-carboxylate was reduced and then converted to aldehyde and alkyne derivatives, which can be further modified via click chemistry to introduce diverse substituents.

Direct Amination and Substitution on Benzoxazinone Core

Amino substitution at position 6 can be achieved by catalytic hydrogenation of nitro precursors or by nucleophilic aromatic substitution on halogenated benzoxazinones.

Methyl groups at positions 5, 7, and 8 are generally introduced by starting from methyl-substituted phenols or by methylation reactions prior to ring closure.

Representative Synthetic Procedure (Adapted from Literature)

Data Table: Summary of Key Reaction Parameters

| Reaction Step | Reagents/Catalysts | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Nitration | HNO3/H2SO4 | - | 0-5°C | 1-2 h | 85-90 | Regioselective |

| Etherification | Triethylene diamine, acid-binding agent | Toluene or THF | Reflux (80°C) | 12-24 h | 80-85 | Phase transfer catalyst may be used |

| Fluorination/Substitution | KF, 18-crown-6 | Acetonitrile or DMF | 60-80°C | 6-12 h | 75-80 | Mild conditions |

| Hydrogenation | Pd/C, H2 gas | Glacial acetic acid | 20-25°C | 5 h | 90-95 | High purity product |

| Cyclization | Base (NaHCO3 or triethylamine) | MIBK or THF | Reflux | 3-6 h | 75-80 | Ring closure step |

Research Findings and Analytical Characterization

Purity and Yield: Hydrogenation step yields 6-amino benzoxazinone derivatives with purity >99% and yields up to 95% as confirmed by HPLC and TLC.

Spectroscopic Characterization: 1H and 13C NMR confirm the presence of methyl groups (singlets at δ ~2.0 ppm), aromatic protons (δ 6.5–7.5 ppm), and amino protons (broad singlet). IR spectra show characteristic C=O stretch at 1650–1700 cm⁻¹ and NH2 stretch at 3300–3500 cm⁻¹.

Crystallinity: Slow evaporation crystallization from chloroform/ethanol mixtures yields crystals suitable for X-ray diffraction, confirming the benzoxazinone ring and substitution pattern.

Functionalization Potential: The amino group at position 6 allows further derivatization via amide bond formation or click chemistry, expanding the compound’s utility in medicinal chemistry.

Summary Table of Preparation Methods

The preparation of This compound involves strategic multi-step synthesis combining nitration, etherification, substitution, reduction, and cyclization. The most effective methods employ mild catalytic hydrogenation for amino group introduction and use methylated phenol precursors to ensure the trimethyl substitution pattern. Purification by flash chromatography or recrystallization yields high-purity products suitable for further functionalization. Analytical techniques such as NMR, IR, and HPLC confirm the structure and purity. These methods are supported by recent peer-reviewed research and patent literature, providing a robust foundation for synthetic chemists working with benzoxazinone derivatives.

Chemical Reactions Analysis

Types of Reactions

6-amino-5,7,8-trimethyl-2H-1,4-benzoxazin-3(4H)-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzoxazines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research has indicated that derivatives of benzoxazinones, including 6-amino-5,7,8-trimethyl-2H-1,4-benzoxazin-3(4H)-one, exhibit promising anticancer activity. For instance, studies have demonstrated that these compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. A notable example includes the isolation of compounds from Capparis sikkimensis that showed significant in vitro anticancer effects .

Antimicrobial Activity

Another area of interest is the antimicrobial properties of this compound. Some studies suggest that benzoxazinone derivatives can act against a range of pathogens, making them potential candidates for developing new antimicrobial agents. The mechanism often involves disrupting microbial cell walls or inhibiting essential metabolic pathways .

Agricultural Applications

Herbicide Development

Benzoxazinones are known for their role as natural herbicides produced by plants like maize. They serve as allelochemicals that inhibit the growth of neighboring plants. Research into this compound has shown its potential as a model compound for designing synthetic herbicides that mimic these natural mechanisms .

Pest Resistance

The compound may also contribute to pest resistance in crops. Its application can enhance the defensive mechanisms of plants against herbivores and pathogens by inducing the production of secondary metabolites that deter pests .

Materials Science

Polymer Chemistry

In materials science, this compound is explored as a building block for creating advanced polymers with specific properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength. Research has focused on synthesizing polymer composites that leverage the unique characteristics of this benzoxazinone derivative .

Nanomaterials

There is ongoing research into using this compound in the synthesis of nanomaterials. The functionalization of nanoparticles with benzoxazinone derivatives can enhance their performance in various applications, including drug delivery systems and catalysis .

Summary Table of Applications

Case Studies

- Anticancer Activity Study : A study published in Bioorganic & Medicinal Chemistry Letters highlighted the isolation of a novel compound from Capparis sikkimensis that shares structural similarities with this compound and demonstrated significant anticancer properties against multiple cell lines .

- Herbicide Mechanism Research : Research conducted on maize revealed that benzoxazinones play a critical role in allelopathy by inhibiting seed germination and root growth in competing plant species. This study provides insights into how synthetic analogs could be developed for agricultural use .

- Polymer Development Experiment : A recent exploration into polymer composites incorporated this compound to enhance mechanical properties while maintaining flexibility and thermal stability—demonstrating its versatility in materials science applications .

Mechanism of Action

The mechanism of action of 6-amino-5,7,8-trimethyl-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Structural and Functional Variations

Benzoxazinones exhibit diverse bioactivities depending on substituent type and position. Below is a comparative analysis of key analogs:

Key Findings and Mechanistic Insights

Natural Benzoxazinoids (DIBOA/DIMBOA): Function as glucosides in plants and degrade into phenoxazinones (e.g., APO, AMPO) with antimicrobial properties . Chelate heavy metals (e.g., arsenic, aluminum) in soil, reducing toxicity to plants .

Synthetic Derivatives: Halogenation (7F-D-DIBOA, 6Cl-D-DIBOA): Fluorination at C-7 enhances selectivity for weeds over crops, while chlorination at C-6 increases broad-spectrum phytotoxicity . Alkyl/Amino Substitutions: 2-Ethyl derivatives (e.g., compound 4a) show potent antifungal activity against Phytophthora cactorum (72% inhibition at 20 mg/L) . The amino group in 6-amino-5,7,8-trimethyl derivatives may enhance interactions with microbial enzymes or receptors, though empirical data are lacking. Pharmaceutical Applications: Benzoxazinones with triazolothiadiazine moieties (e.g., compound 14n) demonstrate nonsteroidal mineralocorticoid receptor antagonism, highlighting their versatility beyond agrochemistry .

Substituent Effects on Bioactivity: Electronic and Steric Factors: Dipole moment (µ) and molecular volume (V) critically influence phytotoxicity. For example, 7F-D-DIBOA’s high µ (4.2 Debye) correlates with enhanced membrane penetration .

Biological Activity

6-amino-5,7,8-trimethyl-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic organic compound belonging to the benzoxazine family. Its unique structure, characterized by an amino group and three methyl groups on a benzoxazine ring, suggests potential biological activities that are currently under investigation. This article reviews the biological activity of this compound, focusing on its medicinal properties, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C11H14N2O2

- CAS Number : 924845-80-7

Biological Activity Overview

The biological activity of this compound has been explored in various contexts. The compound has shown promise in several areas:

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. A study highlighted its effectiveness against Escherichia coli, Bacillus subtilis, and Klebsiella pneumoniae. The zones of inhibition were measured using the paper disc method, demonstrating significant antibacterial activity.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| HL | K. pneumoniae | 15 |

| M1L | B. subtilis | 20 |

| M2L | E. coli | 18 |

2. Anticancer Properties

The compound has been studied for its potential as an anticancer agent. In vitro studies suggest that it may inhibit cancer cell proliferation by interfering with specific molecular targets involved in cell signaling pathways. For instance, it has been identified as a potent inhibitor of Factor Xa (FXa), a serine protease crucial in the coagulation cascade, with an IC50 value of 3 nM in certain assays .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor for enzymes like FXa, which is significant for developing anticoagulant therapies.

- Cell Signaling Modulation : It may influence pathways related to apoptosis and cell cycle regulation.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Anticoagulant Activity : A study demonstrated that derivatives of benzoxazine compounds could effectively inhibit FXa and have potential applications in anticoagulant drug development .

- Antibacterial Efficacy : In a comparative study involving metal complexes derived from benzoxazines, it was found that the benzoxazine derivatives displayed varying degrees of antibacterial activity against standard bacterial strains .

- Cytotoxicity Studies : Research focused on the cytotoxic effects of this compound on cancer cell lines revealed that it could induce apoptosis in certain types of cancer cells through mitochondrial pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.